
1-(4-bromobutyl)-1H-Imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobutyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-bromo-butyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-bromobutyl)-1H-Imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1,4-dibromobutane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-bromobutyl)-1H-Imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-butyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-bromobutyl)-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobutyl)-1H-Imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom in the 4-bromo-butyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(4-Bromo-butyl)-3-methylimidazolium bromide: This compound has a similar structure but with a methyl group attached to the imidazole ring.
1-(4-Bromo-butyl)-2-methylimidazole: Another similar compound with a methyl group at the 2-position of the imidazole ring.
1-(4-Bromo-butyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring.
Uniqueness: 1-(4-bromobutyl)-1H-Imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromo-butyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its potential biological activities and applications in various fields further highlight its significance.
Propiedades
Fórmula molecular |
C7H11BrN2 |
|---|---|
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)imidazole |
InChI |
InChI=1S/C7H11BrN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2 |
Clave InChI |
CETTVSBMYQKFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
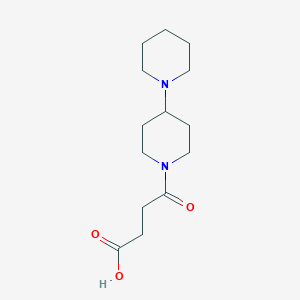
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8545048.png)

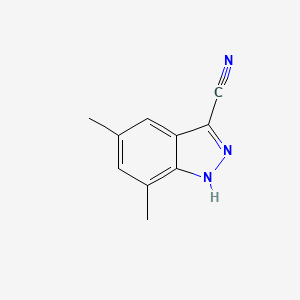
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole](/img/structure/B8545062.png)
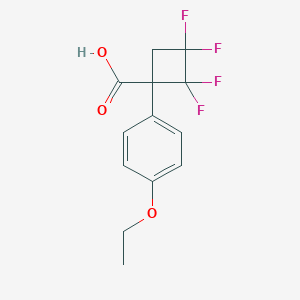

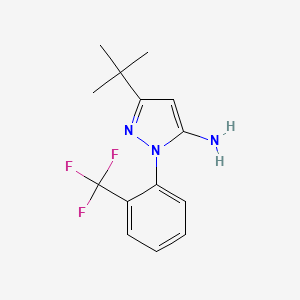
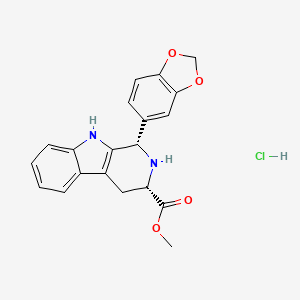
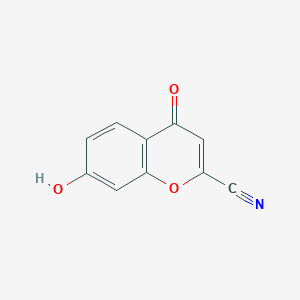

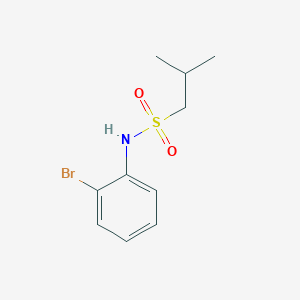

![N-Cyclohexyl-4-[(pyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B8545132.png)
